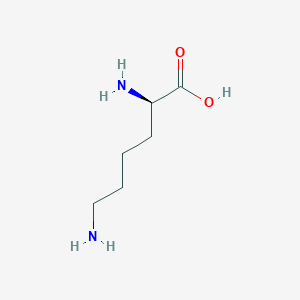

D-Lysine

Description

This compound has been reported in Daphnia pulex with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26853-89-4 | |

| Record name | D-Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074986 | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-27-3, 26853-89-4 | |

| Record name | D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Dichotomy of Lysine: An In-depth Examination of D- and L-Stereoisomers

Abstract

Lysine, an essential α-amino acid, exists as two stereoisomers, L-lysine and D-lysine, which exhibit profoundly different biological roles. L-lysine is the proteinogenic enantiomer, integral to a vast array of physiological processes including protein synthesis, post-translational modifications (PTMs), and metabolic pathways. In stark contrast, this compound is largely excluded from protein synthesis in eukaryotes and possesses unique biological activities, particularly in the microbial world and as a tool in modern drug development. This technical guide provides a comprehensive analysis of the biological significance of this compound versus L-lysine, detailing their metabolic pathways, roles in cellular signaling, and applications in research and therapeutics. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

L-Lysine: The Canonical Amino Acid

L-lysine is the biologically active enantiomer in eukaryotes and is an indispensable component of the diet for humans and other mammals who lack the necessary biosynthetic pathways.[1] Its primary roles extend far beyond being a simple building block for proteins.

Core Biological Functions

-

Proteinogenesis: L-lysine is one of the twenty-two proteinogenic amino acids, incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAA and AAG.[2]

-

Collagen Synthesis: It is crucial for the cross-linking of collagen polypeptides, a process that ensures the stability and tensile strength of connective tissues.[2]

-

Carnitine Production: L-lysine serves as a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation and subsequent energy production.

-

Calcium Homeostasis: It plays a role in the absorption of calcium from the intestine.

Metabolic Pathways of L-Lysine

While absent in mammals, L-lysine is synthesized in bacteria, plants, and fungi via two primary pathways:

-

The Diaminopimelate (DAP) Pathway: Predominantly found in bacteria and plants, this pathway starts from aspartate. It involves a series of enzymatic reactions culminating in the formation of meso-diaminopimelate (m-DAP), which is then decarboxylated to yield L-lysine. The DAP pathway is a critical target for the development of novel antibiotics as it is essential for bacterial survival and absent in humans.[3]

-

The α-Aminoadipate (AAA) Pathway: This pathway is primarily utilized by fungi. It begins with the condensation of acetyl-CoA and α-ketoglutarate.

In mammals, L-lysine is primarily catabolized in the liver through the saccharopine pathway , which converts lysine into acetyl-CoA. In the brain, the pipecolate pathway is the predominant route for lysine degradation.[4] Both pathways eventually converge.

Post-Translational Modifications (PTMs) and Signaling

The ε-amino group of L-lysine is a hotspot for a multitude of PTMs, including acetylation, methylation, ubiquitination, and SUMOylation.[5] These modifications are critical for regulating protein function, stability, and cellular signaling.

The JAK-STAT signaling pathway is crucial for cellular responses to cytokines. The acetylation of STAT proteins, a post-translational modification of lysine residues, plays a significant role in modulating the pathway's activity. For instance, acetylation of STAT1 on lysines 410 and 413 is important for promoting the transcription of apoptotic genes.[5][6] Similarly, STAT3 acetylation is vital for its dimerization, DNA-binding, and transcriptional activity in response to IL-6.[5] This regulation is a dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs).

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Ubiquitination, the attachment of ubiquitin to lysine residues, is a critical regulatory mechanism in this pathway. For instance, the degradation of the NF-κB inhibitor, IκB, is triggered by its phosphorylation and subsequent K48-linked polyubiquitination, which targets it for proteasomal degradation.[7] This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Conversely, K63-linked polyubiquitination often serves as a scaffold for the assembly of signaling complexes.[2]

This compound: Atypical Roles and Therapeutic Potential

This compound is the non-proteinogenic stereoisomer of lysine. While not utilized in eukaryotic protein synthesis, it has significant roles in microbiology and is increasingly being explored for its therapeutic applications.

Natural Occurrence and Biosynthesis

This compound is found in the peptidoglycan cell walls of certain bacteria, contributing to the structural integrity of the cell wall. Its synthesis in these organisms is often carried out by lysine racemases , enzymes that catalyze the interconversion between L-lysine and this compound.

Applications in Drug Development

The incorporation of this compound into synthetic peptides is a key strategy in drug development for several reasons:

-

Increased Proteolytic Stability: Peptides composed of D-amino acids are resistant to degradation by proteases, which typically recognize L-amino acids. This increases the in vivo half-life of peptide-based drugs.

-

Reduced Toxicity and Enhanced Selectivity: In the context of antimicrobial peptides (AMPs), substituting L-lysine with this compound can disrupt the peptide's secondary structure, leading to a significant reduction in toxicity towards eukaryotic cells while often retaining potent antimicrobial activity.[8]

-

Modulation of Bioactivity: The stereochemistry of lysine can dramatically affect a peptide's binding affinity to its target. For example, inverting L-lysine to this compound in a cyclic peptide designed to target heat shock protein 90 (Hsp90) resulted in a significant decrease in binding affinity.

Quantitative Comparison of this compound vs. L-Lysine

The biological effects of D- and L-lysine can be quantitatively compared in various assays. The following tables summarize key data from the literature.

Table 1: Bioactivity of this compound Substituted Antimicrobial Peptides (CM15 Analogs)

| Peptide | This compound Substitutions | MIC (μM) vs. S. aureus | LD₅₀ (μM) vs. Macrophages | Selectivity Index (LD₅₀/MIC) |

| CM15 | None (All L-Lysine) | 0.5 | 3.8 | 7.6 |

| D1,13 | Positions 1 and 13 | 2 | 5.4 | 2.7 |

| D3,13 | Positions 3 and 13 | 4 | 78 | 19.5 |

| D3,7,13 | Positions 3, 7, and 13 | 8 | 98 | 12.25 |

Data sourced from Pearce et al. (2018).[8]

Table 2: Kinetic Parameters of Lysine-Metabolizing Enzymes

| Enzyme | Organism | Substrate | K_m (mM) | V_max (nmol/min/µg) |

| Lysine Decarboxylase (CadA) | E. coli | L-Lysine | 0.27 | 8.148 |

| Lysine Decarboxylase (Ldc) | E. coli | L-Lysine | 0.84 | 27.21 |

| Lysine-2-oxoglutarate Reductase (LOR domain of AASS) | Human | L-Lysine | 11 - 24 | - |

Data for Lysine Decarboxylase sourced from Krithika et al. (2010) and for LOR from a 2022 study.[1][9]

Experimental Methodologies

This section provides an overview of key experimental protocols used to study and differentiate D- and L-lysine.

Protocol for Chiral Separation and Quantification of Lysine Enantiomers by HPLC

Objective: To separate and quantify D- and L-lysine in a sample.

Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is used to resolve the enantiomers. The differential interaction of the D- and L-isomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification.

Methodology:

-

Sample Preparation:

-

For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.

-

Neutralize the hydrolysate and dilute to a suitable concentration with the mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or a crown ether.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of water, methanol, and an acidifier like formic acid or trifluoroacetic acid (TFA). The exact composition needs to be optimized for the specific column and analytes. For example, a gradient of water with 0.5% TFA (Mobile Phase A) and acetonitrile/ethanol/TFA (85:15:0.5, v/v/v) (Mobile Phase B) can be used with a crown ether column.[11]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Mass Spectrometry (MS) is preferred for its sensitivity and specificity, especially for complex biological samples. UV detection can be used if the amino acids are derivatized.

-

-

Data Analysis:

-

Identify the peaks for D- and L-lysine based on the retention times of pure standards.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

-

Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC) of this compound Containing Peptides

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.

Principle: The peptide is serially diluted in a 96-well plate, and a standard inoculum of bacteria is added. After incubation, the wells are examined for bacterial growth.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).

-

Perform serial two-fold dilutions of the peptide in a 96-well polypropylene plate.

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Protocol for Mass Spectrometric Identification of Lysine Acetylation Sites

Objective: To identify which lysine residues in a protein or proteome are acetylated.

Principle: Proteins are digested into peptides, and acetylated peptides are enriched using an antibody. The enriched peptides are then analyzed by high-resolution tandem mass spectrometry (MS/MS) to identify the sequence and the site of acetylation.

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues and quantify the protein concentration.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using an enzyme like trypsin. Note that trypsin does not cleave at acetylated lysine residues.

-

-

Immunoaffinity Enrichment of Acetylated Peptides:

-

Incubate the peptide digest with anti-acetyl-lysine antibody-conjugated beads to capture acetylated peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).

-

The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use a database search engine to match the experimental MS/MS spectra to theoretical spectra from a protein database.

-

The search parameters must include acetylation of lysine as a variable modification.

-

The location of the acetylation on the peptide is determined by the specific fragment ions observed in the MS/MS spectrum.

-

Conclusion and Future Directions

The biological significance of this compound and L-lysine is a clear demonstration of the principle of stereospecificity in biological systems. L-lysine is fundamental to life as we know it, participating in a vast network of metabolic and signaling pathways. The diverse post-translational modifications occurring on L-lysine residues represent a complex regulatory code that is still being deciphered. This compound, while not a component of mainstream protein synthesis, has carved out important niches in bacterial physiology and as a valuable tool for enhancing the therapeutic properties of peptide-based drugs.

Future research will likely focus on further elucidating the regulatory roles of L-lysine PTMs in complex signaling networks and their implications in disease. For this compound, the exploration of its incorporation into novel therapeutic peptides with improved stability and selectivity will continue to be a vibrant area of drug discovery. A deeper understanding of the enzymes involved in D-amino acid metabolism in microbes could also pave the way for new antimicrobial strategies. The continued development of analytical techniques to accurately quantify and locate these enantiomers in biological systems will be paramount to advancing our knowledge of the distinct and vital roles of D- and L-lysine.

References

- 1. The Two Forms of Lysine Decarboxylase; Kinetics and Effect of Expression in Relation to Acid Tolerance Response in E. coli | Semantic Scholar [semanticscholar.org]

- 2. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Regulation of STAT Signaling by Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination regulation of inflammatory responses through NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

The Enigmatic Presence of D-Lysine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the biosphere is predominantly built upon L-amino acids, the so-called "unnatural" D-enantiomers are increasingly being recognized for their significant physiological roles in mammals. Among these, D-Lysine, the chiral counterpart to the essential amino acid L-Lysine, is emerging from the shadows of its more extensively studied D-amino acid brethren, D-Serine and D-Aspartate. This technical guide provides an in-depth exploration of the natural occurrence of this compound in mammalian tissues, detailing its metabolism, quantification methodologies, and potential, though still largely uncharted, physiological functions.

Quantitative Distribution of this compound in Mammalian Tissues

The presence of free this compound in mammalian tissues is now established, although its concentrations are significantly lower than its L-isomer. Quantitative data remains sparse and is an active area of research. The following table summarizes available data on free this compound concentrations in various mammalian tissues. It is important to note that concentrations can vary depending on the species, age, physiological state, and the analytical methods employed.

| Tissue/Fluid | Species | Concentration (µg/mg tissue or µL) | This compound % of Total Lysine | Reference |

| Brain | ||||

| Cortex (perfused) | Mouse | Not Quantified | ~0.5% | [1] |

| Hippocampus (perfused) | Mouse | Not Quantified | ~0.6% | [1] |

| Blood | ||||

| Blood | Mouse | Not Quantified | ~1.0% | [1] |

| Human Plasma | Human | 140.0 µmol/L (Total Lysine) | Not Specified | [2] |

| Goat Plasma | Goat | 102.0 µmol/L (Total Lysine) | Not Specified | [2] |

| Urine | ||||

| Human Urine | Human | 58.0 µmol/L (Total Lysine) | Not Specified | [2] |

| Goat Urine | Goat | 32.0 µmol/L (Total Lysine) | Not Specified | [2] |

Note: Data for this compound in liver, kidney, and muscle tissues are not yet quantitatively well-documented in readily available literature and represent a significant gap in our understanding.

Metabolic Pathway of this compound

The primary route for this compound catabolism in mammals is through oxidative deamination catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). DAAO exhibits broad substrate specificity for neutral and basic D-amino acids.[3] The metabolic cascade is as follows:

-

Oxidative Deamination: D-amino acid oxidase converts this compound to α-keto-ε-aminocaproate. This reaction also produces ammonia and hydrogen peroxide.[4]

-

Spontaneous Cyclization: α-keto-ε-aminocaproate spontaneously cyclizes to form the cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C).[4]

-

Reduction: P2C is then reduced to L-pipecolate by a cytosolic reductase.[4]

This pathway effectively converts the D-enantiomer into a metabolite that can enter L-amino acid metabolic routes.

Experimental Protocols

Quantification of this compound in Mammalian Tissues by HPLC

Accurate quantification of this compound in biological matrices is challenging due to its low abundance and the presence of the highly abundant L-Lysine isomer. The following protocol outlines a general workflow for the chiral separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Sample Preparation (Tissue Homogenization and Deproteinization)

-

Objective: To extract free amino acids from the tissue matrix and remove interfering proteins.

-

Procedure:

-

Excise and weigh the mammalian tissue of interest (e.g., brain, liver, kidney).

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable ice-cold buffer (e.g., 10% trichloroacetic acid (TCA) or a phosphate buffer). A typical ratio is 1:10 (w/v) of tissue to buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant, which contains the free amino acids. The pellet contains precipitated proteins.

-

The supernatant can be stored at -80°C until further analysis.

-

2. Pre-column Derivatization

-

Objective: To introduce a chromophore or fluorophore to the amino acid molecule, enabling sensitive detection by UV or fluorescence detectors, and to create diastereomers for chiral separation on a standard achiral column.

-

Chiral Derivatizing Agents:

-

o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives.

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA): Reacts with the primary amino group to form diastereomers that can be separated by reverse-phase HPLC and detected by UV.

-

-

General Derivatization Procedure (using a generic chiral derivatizing agent):

-

To a specific volume of the deproteinized tissue extract (e.g., 50 µL), add a borate buffer (pH ~9-10) to create an alkaline environment for the reaction.

-

Add the chiral derivatizing agent solution (e.g., dissolved in acetone or acetonitrile).

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to ensure complete derivatization.

-

Stop the reaction by adding an acidic solution (e.g., hydrochloric acid or phosphoric acid).

-

The derivatized sample is now ready for HPLC analysis.

-

3. HPLC Analysis

-

Objective: To separate the derivatized D- and L-Lysine diastereomers and quantify their amounts.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of the derivatized amino acids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the D- and L-Lysine derivatives.

-

Detection:

-

UV Detector: For derivatives like those from Marfey's reagent, detection is typically performed at a wavelength around 340 nm.

-

Fluorescence Detector: For OPA derivatives, excitation and emission wavelengths are set according to the specific fluorophore (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification:

-

Prepare a series of standard solutions containing known concentrations of D- and L-Lysine.

-

Derivatize these standards using the same procedure as for the tissue samples.

-

Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each enantiomer.

-

Inject the derivatized tissue samples and determine the peak areas for the D- and L-Lysine derivatives.

-

Calculate the concentration of D- and L-Lysine in the original tissue sample using the calibration curve, accounting for any dilution factors during sample preparation.

-

Potential Physiological Roles and Signaling

While the roles of D-Serine and D-Aspartate as neurotransmitters are well-established, the specific signaling functions of this compound in mammals are still largely unknown. Current research points towards several potential areas of interest:

-

Neuromodulation: Given the presence of other D-amino acids in the central nervous system with signaling roles, it is plausible that this compound may also have neuromodulatory functions that are yet to be discovered.

-

Metabolic Regulation: The catabolism of this compound by DAAO produces hydrogen peroxide, a reactive oxygen species that can act as a signaling molecule in various cellular processes.[3]

-

Bacterial Interactions: The gut microbiota is a significant source of D-amino acids. This compound produced by gut bacteria could potentially influence host physiology through signaling pathways that are currently being investigated.

Conclusion and Future Directions

The natural occurrence of this compound in mammalian tissues is a compelling area of research that challenges the long-held dogma of L-amino acid exclusivity in higher organisms. While our understanding of its quantitative distribution and physiological significance is still in its infancy, the available data suggest that this compound is a bona fide component of the mammalian metabolome.

Future research should focus on:

-

Comprehensive Quantification: Generating a comprehensive quantitative map of this compound concentrations across a wider range of mammalian tissues and in different physiological and pathological states.

-

Elucidation of Signaling Pathways: Investigating potential interactions of this compound with receptors and other signaling molecules to uncover any direct physiological roles beyond its metabolic breakdown.

-

Functional Studies: Utilizing in vivo and in vitro models to explore the functional consequences of altered this compound levels.

A deeper understanding of the biology of this compound holds the potential to open new avenues for drug development and diagnostics, particularly in the context of neurological and metabolic diseases.

References

The Unconventional Architect: D-Lysine's Role in Bacterial Peptidoglycan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidoglycan (PG) is the cornerstone of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. While the canonical structure of PG is well-established, featuring L-amino acids in its peptide stems, the incorporation of D-amino acids beyond the typical D-alanine and D-glutamate introduces a fascinating layer of complexity and variability. This technical guide delves into the pivotal, albeit unconventional, role of D-lysine in the biosynthesis of bacterial peptidoglycan. We will explore the enzymatic machinery responsible for the generation and incorporation of this compound, the resulting structural alterations to the peptidoglycan sacculus, and the functional implications of this non-canonical building block. This document provides a comprehensive overview of the current understanding of this compound's involvement in PG synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to Peptidoglycan and the Significance of D-Amino Acids

The bacterial cell wall is a complex macromolecular structure essential for bacterial survival, rendering its biosynthetic pathways prime targets for antimicrobial agents.[1][2] Peptidoglycan, a heteropolymer of glycan strands cross-linked by short peptides, is the primary component of the cell wall in most bacteria.[1] The peptide stem, typically attached to the N-acetylmuramic acid (MurNAc) residue of the glycan backbone, is characterized by the presence of alternating L- and D-amino acids.[2]

While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in non-ribosomal peptide synthesis, including the formation of the PG peptide stem. The presence of D-alanine and D-glutamate is a hallmark of peptidoglycan in a vast array of bacterial species.[2] However, a growing body of research has unveiled the incorporation of other "non-canonical" D-amino acids, such as this compound, which can significantly modulate the structure, and consequently the function, of the cell wall.[3][4] This guide focuses specifically on the multifaceted role of this compound in this critical bacterial process.

The Biosynthesis and Incorporation of this compound into Peptidoglycan

The journey of this compound into the peptidoglycan architecture involves a series of enzymatic steps, from its synthesis from the L-enantiomer to its final incorporation into the growing cell wall.

The L-Lysine Biosynthetic Pathway: A Prerequisite

The precursor for this compound is L-lysine, which is synthesized in most bacteria via the diaminopimelate (DAP) pathway, starting from aspartate.[5] This pathway is not only crucial for providing lysine for protein synthesis but also for generating meso-diaminopimelate (mDAP), an essential cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria.[5]

The Key Enzyme: Lysine Racemase

The conversion of L-lysine to this compound is catalyzed by a class of enzymes known as lysine racemases (EC 5.1.1.5).[6] These enzymes facilitate the stereochemical inversion at the α-carbon of lysine. Lysine racemase activity has been identified in various bacterial species, including Proteus vulgaris and the hyperthermophilic bacterium Thermotoga maritima.[4][7] In T. maritima, a novel lysine racemase (TM1597) has been identified and characterized, which exhibits high activity towards both D- and L-lysine.[4]

Incorporation into the Peptidoglycan Precursor: The Role of MurE Ligase

Once synthesized, this compound can be incorporated into the UDP-MurNAc-peptide precursor in the cytoplasm. The Mur ligase family of enzymes is responsible for the sequential addition of amino acids to UDP-MurNAc. Specifically, the MurE ligase catalyzes the addition of the third amino acid of the peptide stem.[1] In most Gram-positive bacteria, MurE incorporates L-lysine.[1] However, in bacteria like Thermotoga maritima, the MurE synthetase exhibits an unusual activity, being able to add this compound to the UDP-N-acetylmuramoyl-dipeptide precursor.[8] This activity is crucial for the subsequent formation of this compound-containing peptidoglycan.

dot

Caption: Cytoplasmic synthesis of this compound containing peptidoglycan precursor.

Structural and Functional Consequences of this compound Incorporation

The substitution of L-lysine or mDAP with this compound in the peptide stem has profound effects on the three-dimensional structure of the peptidoglycan sacculus and, consequently, on the physiology of the bacterium.

Alterations in Peptidoglycan Cross-linking

One of the most significant consequences of this compound incorporation is the formation of novel cross-linking structures. In Thermotoga maritima, the presence of this compound at the third position of the peptide stem leads to the formation of unconventional L-Ala1(α→α)D-Lys3 and D-Ala4(α→α)D-Lys3 cross-links.[9] These are distinct from the canonical 4-3 cross-links found in most bacteria.

dot

Caption: Comparison of canonical and this compound mediated peptidoglycan cross-linking.

Impact on Cell Wall Integrity and Environmental Adaptation

The altered cross-linking pattern resulting from this compound incorporation can influence the mechanical properties of the cell wall, such as its elasticity and porosity. This may confer advantages in specific environments, such as the high-temperature habitats of Thermotoga maritima. The presence of D-amino acids in peptidoglycan is generally believed to contribute to resistance against peptidases, which could be a crucial defense mechanism.

Quantitative Analysis of this compound in Peptidoglycan

The precise quantification of this compound within the peptidoglycan structure is essential for understanding its contribution to cell wall architecture. Various analytical techniques are employed for this purpose.

| Bacterium | Method | This compound Content | Reference |

| Thermotoga maritima | HPLC analysis of acid hydrolysates | 40% of total lysine | [9] |

| Thermotoga maritima | Enzymatic determination | 40% of total lysine | [9] |

| Acinetobacter baumannii | HPLC and Mass Spectrometry | ~24% of total muropeptides in stationary phase | [10] |

Table 1: Quantitative Data on this compound in Bacterial Peptidoglycan

| Enzyme | Bacterium | Substrate | Relative Efficiency (%) | Reference |

| MurE Synthetase | Thermotoga maritima | This compound | 25 (relative to L-Lysine) | [8] |

| MurE Synthetase | Thermotoga maritima | meso-diaminopimelic acid | 10 (relative to L-Lysine) | [8] |

| MurE Ligase | Staphylococcus aureus | This compound | No detectable activity | [1] |

Table 2: Kinetic Parameters of MurE Ligase with Lysine Isomers

Experimental Protocols

Analysis of Peptidoglycan Composition by HPLC

This protocol outlines the general steps for the analysis of amino acid composition in peptidoglycan, adapted from established methods.[9][11]

-

Peptidoglycan Isolation:

-

Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., sonication or bead beating) or enzymatic treatment (e.g., lysozyme).

-

Treat the cell lysate with DNase and RNase to remove nucleic acids.

-

Extract the crude cell wall fraction by boiling in a solution of sodium dodecyl sulfate (SDS) to remove membranes and proteins.

-

Wash the insoluble peptidoglycan pellet extensively with water to remove residual SDS.

-

-

Acid Hydrolysis:

-

Hydrolyze the purified peptidoglycan in 6 M HCl at 110°C for 16-24 hours in a sealed, evacuated tube.

-

Remove the HCl by evaporation under vacuum.

-

Resuspend the hydrolysate in a suitable buffer for analysis.

-

-

Amino Acid Analysis by HPLC:

-

Derivatize the amino acids in the hydrolysate with a suitable reagent (e.g., Marfey's reagent, o-phthalaldehyde) to enable chiral separation and detection.

-

Separate the derivatized amino acids using a reverse-phase HPLC column with a suitable gradient of solvents.

-

Detect the eluted amino acids using a fluorescence or UV detector.

-

Quantify the amounts of L- and this compound by comparing the peak areas to those of known standards.

-

dot

Caption: Workflow for HPLC analysis of peptidoglycan amino acid composition.

Muropeptide Analysis by LC-MS/MS

This protocol provides a general workflow for the structural analysis of muropeptides containing this compound.[9][10]

-

Peptidoglycan Digestion:

-

Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to generate soluble muropeptides.

-

-

Reduction of Muropeptides:

-

Reduce the terminal MurNAc residues of the muropeptides to muramitol with sodium borohydride. This prevents the formation of anomers and improves chromatographic separation.

-

-

LC-MS/MS Analysis:

-

Separate the reduced muropeptides using a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.

-

Use a suitable gradient of acetonitrile in a volatile buffer (e.g., ammonium formate) for elution.

-

Acquire mass spectra in both full scan mode (MS1) to identify the molecular weights of the muropeptides and in tandem MS mode (MS2) to obtain fragmentation patterns for structural elucidation.

-

Identify this compound-containing muropeptides based on their unique mass and fragmentation patterns.

-

Enzymatic Assay for Lysine Racemase

This protocol describes a method to determine the activity of lysine racemase.[12]

-

Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), a cofactor if required (e.g., pyridoxal 5'-phosphate for some racemases), and the substrate (L-lysine or this compound).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified lysine racemase to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Terminate the reaction by heat inactivation or by the addition of an acid.

-

-

Quantification of Product:

-

Separate the L- and this compound enantiomers in the reaction mixture using a chiral HPLC column.

-

Detect and quantify the amount of the product formed (this compound if starting with L-lysine, or vice versa) by comparing the peak area to a standard curve.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

-

Regulation of this compound Incorporation

The incorporation of this compound into peptidoglycan is a regulated process, likely influenced by the metabolic state of the cell and environmental cues. In Acinetobacter baumannii, the incorporation of this compound into PG is significantly higher during the stationary phase of growth, suggesting a role in adapting to nutrient limitation or other stresses associated with this growth phase.[10] The expression of genes involved in lysine biosynthesis and racemization can be controlled by various regulatory mechanisms, including riboswitches such as the L box, which directly senses the intracellular concentration of lysine.[13]

Implications for Drug Development

The enzymes involved in the biosynthesis and incorporation of this compound into peptidoglycan represent potential targets for the development of novel antimicrobial agents. Since the peptidoglycan structure is unique to bacteria and essential for their survival, inhibitors of enzymes like lysine racemase or the this compound-adding MurE ligase could be highly specific and effective antibiotics. Furthermore, understanding the structural variations in peptidoglycan introduced by this compound can inform the design of antibiotics that target specific bacterial species or overcome existing resistance mechanisms.

Conclusion

The incorporation of this compound into bacterial peptidoglycan is a testament to the remarkable adaptability and structural diversity of the bacterial cell wall. This non-canonical amino acid plays a significant role in shaping the architecture of the peptidoglycan sacculus, leading to the formation of novel cross-linking patterns and potentially conferring adaptive advantages. The enzymatic machinery responsible for the synthesis and incorporation of this compound presents a promising avenue for the development of new antimicrobial strategies. Further research into the prevalence of this compound in the peptidoglycan of diverse bacterial species and the precise functional consequences of its incorporation will undoubtedly deepen our understanding of bacterial cell wall biology and open new frontiers in the fight against infectious diseases.

References

- 1. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the this compound biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eolss.net [eolss.net]

- 6. Lysine racemase - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The MurE synthetase from Thermotoga maritima is endowed with an unusual this compound adding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Elucidation of the Structure of Thermotoga maritima Peptidoglycan Reveals Two Novel Types of Cross-link - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]

- 13. researchgate.net [researchgate.net]

Metabolic Pathways of D-Lysine in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered rare in nature, are now recognized as crucial components in the physiology of many prokaryotes. They play significant roles in peptidoglycan synthesis, biofilm formation, and as signaling molecules. D-lysine, in particular, is an integral part of the cell wall in some bacteria and can also serve as a carbon and nitrogen source. Understanding the metabolic pathways of this compound is therefore of fundamental importance for microbiology, with implications for the development of novel antimicrobial agents and for biotechnological applications. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in prokaryotes, with a focus on catabolism and biosynthesis. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

Core Metabolic Pathways of this compound

The metabolism of this compound in prokaryotes primarily involves two main processes: catabolism, where it is broken down to provide nutrients, and biosynthesis, where it is synthesized for incorporation into cellular structures like the peptidoglycan.

This compound Catabolism: The Aminoadipate (AMA) Pathway

The best-characterized pathway for this compound degradation is the aminoadipate (AMA) pathway, extensively studied in Pseudomonas putida. This pathway funnels this compound into the central metabolism via α-ketoadipate. The initial steps of this pathway are crucial for committing this compound to degradation.

The key enzymatic steps are:

-

Racemization of L-Lysine to this compound: In many bacteria that can utilize L-lysine as a nutrient source, the first step can be the conversion of L-lysine to this compound by a lysine racemase . This reaction links L-lysine and this compound metabolism.

-

Oxidative Deamination or Transamination of this compound: this compound is then converted to α-keto-ε-aminocaproate. This can be catalyzed by two key enzymes:

-

This compound dehydrogenase (amaD in P. putida) : This enzyme catalyzes the oxidative deamination of this compound.

-

This compound aminotransferase (amaC in P. putida) : This enzyme facilitates the transamination of this compound.

-

-

Cyclization and Subsequent Reactions: α-keto-ε-aminocaproate spontaneously cyclizes to Δ¹-piperideine-2-carboxylate. This intermediate is then further metabolized through a series of enzymatic reactions involving a reductase, an oxidase, and an aminotransferase to ultimately yield L-2-aminoadipate, which is then converted to α-ketoadipate and enters the tricarboxylic acid (TCA) cycle.

This compound Biosynthesis for Peptidoglycan

In some bacteria, this compound is a component of the peptidoglycan cell wall. Its synthesis for this purpose is distinct from the catabolic pathways and typically involves the racemization of L-lysine. A notable example is the hyperthermophilic bacterium Thermotoga maritima, which contains this compound in its peptidoglycan.

The primary enzyme responsible for this is a lysine racemase . This enzyme directly converts L-lysine, which is synthesized through the standard diaminopimelate (DAP) pathway, into this compound. This this compound is then incorporated into the peptidoglycan structure by the MurE ligase.

Quantitative Data on Key Enzymes

Quantitative understanding of enzyme kinetics is crucial for modeling metabolic fluxes and for designing enzyme inhibitors. The following table summarizes available kinetic data for key enzymes in this compound metabolism.

| Enzyme | Prokaryotic Source | Substrate | Km (mM) | Vmax or kcat | Specific Activity (U/mg) | Reference |

| This compound Dehydrogenase (AmaD) | Pseudomonas putida | This compound | - | - | 33 ± 1 | [1] |

| Lysine Racemase | Soil Metagenome | L-Lysine | 16.21 ± 0.26 | - | - | [2] |

| Lysine Racemase | Soil Metagenome | This compound | 23.48 ± 1.22 | - | - | [2] |

Note: Data for this compound Aminotransferase (amaC) from P. putida is currently limited.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes involved in this compound metabolism.

Assay for this compound Dehydrogenase (AmaD) Activity

This protocol is adapted from the method used for Pseudomonas putida.[1]

Principle: The activity of this compound dehydrogenase is determined by measuring the rate of this compound-dependent oxygen consumption using a Clark-type oxygen electrode.

Reagents:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

50 mM this compound solution

-

Protease Inhibitor Cocktail

-

100 mM Dithiothreitol (DTT)

-

Purified AmaD enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture in the oxygen electrode chamber containing 100 mM potassium phosphate buffer (pH 8.0), protease inhibitor cocktail, and 1 mM DTT.

-

Equilibrate the reaction mixture to 25°C.

-

Add the enzyme sample (purified protein or cell-free extract) to the chamber and record the baseline oxygen level.

-

Initiate the reaction by adding this compound to a final concentration of 5 mM.

-

Monitor the decrease in oxygen concentration over time.

-

Calculate the specific activity as micromoles of O₂ consumed per minute per milligram of protein. A mutant strain lacking the amaD gene can be used as a negative control to account for non-specific oxygen consumption.[1]

Assay for this compound Aminotransferase (AmaC) Activity

This protocol is adapted from the method described for Pseudomonas putida.[1]

Principle: The aminotransferase activity is measured by quantifying the formation of the product, glutamate, from the reaction of this compound and α-ketoglutarate. The product can be derivatized and quantified by HPLC.

Reagents:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

100 mM this compound

-

100 mM α-Ketoglutarate

-

Purified AmaC enzyme or cell-free extract

-

10% Trichloroacetic Acid (TCA)

-

Derivatization agent (e.g., o-phthalaldehyde)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 25 mM this compound, and 25 mM α-ketoglutarate.

-

Pre-incubate the mixture at 25°C.

-

Initiate the reaction by adding the enzyme sample.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

Derivatize the supernatant containing the amino acid products with a suitable fluorescent labeling agent.

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of glutamate produced.

-

Calculate the enzyme activity based on the rate of glutamate formation.

Assay for Lysine Racemase Activity

This protocol is a general method that can be adapted for various lysine racemases.[2]

Principle: The racemization of L-lysine to this compound is monitored by coupling the reaction to a D-amino acid oxidase, which specifically oxidizes this compound, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Reagents:

-

100 mM Tris-HCl Buffer (pH 8.0)

-

100 mM L-Lysine

-

D-Amino Acid Oxidase (from porcine kidney)

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

-

Purified Lysine Racemase

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 100 mM Tris-HCl (pH 8.0), 10 mM L-lysine, D-amino acid oxidase (1 U/mL), HRP (5 U/mL), and the chromogenic substrate.

-

Initiate the reaction by adding the lysine racemase enzyme.

-

Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over time using a microplate reader.

-

The rate of color development is proportional to the rate of this compound formation.

-

A standard curve using known concentrations of this compound can be used to quantify the reaction rate.

Diversity of this compound Metabolism in Prokaryotes

While the AMA pathway in Pseudomonas is well-documented, other prokaryotes exhibit variations in this compound metabolism.

-

Firmicutes: Some members of the Firmicutes phylum possess genes homologous to those involved in the AMA pathway, suggesting a similar catabolic strategy.[3] For instance, Bacillus species have been shown to possess pathways for the synthesis of meso-diaminopimelate, a precursor to lysine, with some variations in the enzymes used compared to Gram-negative bacteria.

-

Archaea: The metabolism of D-amino acids in Archaea is less understood. However, some archaea are known to synthesize L-lysine via a variant of the α-aminoadipate pathway.[4] The presence and utilization of this compound in archaea is an active area of research.

Conclusion and Future Directions

The study of this compound metabolism in prokaryotes has revealed diverse and important roles for this non-canonical amino acid. The well-characterized catabolic pathway in Pseudomonas putida provides a solid foundation for understanding how some bacteria utilize this compound as a nutrient source. The biosynthetic pathway in organisms like Thermotoga maritima highlights the structural importance of this compound in the bacterial cell wall.

Despite this progress, significant gaps in our knowledge remain. The kinetic properties of many enzymes in these pathways are yet to be fully characterized. Furthermore, the metabolic pathways of this compound in a wider range of prokaryotic phyla, including many extremophiles and uncultured bacteria, are largely unexplored. Future research should focus on:

-

Biochemical Characterization: Detailed kinetic and structural studies of the key enzymes in this compound metabolism from a variety of prokaryotes.

-

Metabolic Flux Analysis: Quantitative analysis of this compound metabolic fluxes in different prokaryotes under various growth conditions.

-

Comparative Genomics and Transcriptomics: Identification of novel genes and regulatory networks involved in this compound metabolism across the prokaryotic domain.

-

Drug Development: Targeting unique enzymes in this compound metabolic pathways as a strategy for developing novel antimicrobial agents.

A deeper understanding of this compound metabolism will not only advance our fundamental knowledge of microbial physiology but also open up new avenues for biotechnological innovation and the development of next-generation therapeutics.

References

- 1. Identification of the Initial Steps in this compound Catabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide analysis of lysine catabolism in bacteria reveals new connections with osmotic stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Enzymatic Conversion of L-Lysine to D-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic conversion of L-Lysine to its stereoisomer, D-Lysine, a compound of significant interest in the pharmaceutical and biotechnology sectors. D-amino acids, including this compound, play crucial roles as building blocks for peptide-based drugs, enzyme inhibitors, and other chiral molecules. This document details the primary enzymatic strategies, reaction mechanisms, and experimental protocols for this bioconversion, presenting quantitative data and visual workflows to facilitate research and development in this area.

Introduction to this compound and its Significance

While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are found in various natural products and serve as valuable chiral synthons. This compound, in particular, is a key component in the synthesis of antibiotics, and other pharmacologically active compounds. The growing demand for enantiomerically pure D-amino acids has spurred the development of efficient and sustainable biocatalytic processes to replace traditional chemical synthesis methods, which often involve harsh reaction conditions and produce racemic mixtures that require costly resolution steps[1]. Enzymatic conversions offer high stereospecificity, milder reaction conditions, and a greener footprint.

Enzymatic Strategies for this compound Production

Two primary enzymatic strategies have been effectively employed for the conversion of L-Lysine to this compound: direct racemization and a two-enzyme cascade system for achieving high enantiomeric purity.

Direct Racemization using Lysine Racemase

The most direct route for converting L-Lysine to this compound is through the action of a lysine racemase (EC 5.1.1.5)[2]. This enzyme catalyzes the reversible interconversion of the two enantiomers, leading to a racemic mixture of D- and L-Lysine.

Mechanism of Action: Lysine racemases are classified into two groups: pyridoxal 5'-phosphate (PLP)-dependent and PLP-independent enzymes[1][3].

-

PLP-dependent lysine racemases , such as the one from Proteus mirabilis, utilize PLP as a cofactor to facilitate the abstraction and re-addition of the α-proton, leading to the inversion of the stereocenter[1]. The reaction proceeds through the formation of a Schiff base intermediate between the amino acid and PLP[4].

-

PLP-independent lysine racemases , like a novel enzyme discovered from a soil metagenome, often employ cysteine residues as catalytic bases for proton transfer[3]. These enzymes do not require PLP for their activity and are often metalloenzymes, with their activity enhanced by divalent cations like Co²⁺, Mg²⁺, and Mn²⁺[3].

Two-Enzyme Cascade for Enantiopure this compound

To overcome the limitation of producing a racemic mixture, a highly efficient two-enzyme cascade system has been developed. This process not only produces this compound but also enriches its enantiomeric excess (ee) to ≥99%[1][5].

The cascade involves two sequential steps:

-

Racemization: L-Lysine is first converted to a DL-Lysine mixture using a lysine racemase.

-

Asymmetric Degradation: A second enzyme, L-lysine decarboxylase, is introduced. This enzyme specifically acts on the remaining L-Lysine, converting it to cadaverine, thereby leaving the this compound untouched and in a highly purified form[1].

This elegant approach allows for the production of high-purity this compound from L-Lysine in a one-pot reaction setup[1].

Quantitative Data on Enzymatic Conversion

The efficiency of the enzymatic conversion of L-Lysine to this compound has been quantified in several studies. The following tables summarize key performance metrics.

| Enzyme System | Substrate (L-Lysine) Concentration (mmol/L) | Product (this compound) Concentration (mmol/L) | Molar Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Two-Enzyme Cascade (Lysine Racemase & Lysine Decarboxylase) | 680 | 287.2 | 46.9 | ≥99 | [1] |

| Two-Enzyme Cascade (Lysine Racemase & Lysine Decarboxylase) | 1710 | 750.7 | 48.8 | ≥99 | [1][5] |

| Lysine Racemase (Purified) | 10 | ~4.28 (after 6h) | ~42.8 | Not applicable (racemic) | [3] |

Table 1: Production of this compound from L-Lysine using different enzymatic systems.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Cofactor/Metal Ion Requirement | Reference |

| Lysine Racemase (P. mirabilis) - Purified | 8.0 - 9.0 | 50 | PLP | [1] |

| Lysine Racemase (P. mirabilis) - Whole Cell | 7.0 | 37 | PLP | [1] |

| Lysine Racemase (Metagenomic) - Purified | 8.0 | 30 | Co²⁺, Mg²⁺, Mn²⁺, or Zn²⁺ (PLP-independent) | [3] |

Table 2: Biochemical characteristics of reported lysine racemases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of L-Lysine to this compound.

Expression and Purification of Lysine Racemase (Metagenomic, PLP-independent)

This protocol is based on the purification of a novel lysine racemase from a soil metagenomic library[3].

-

Gene Cloning and Expression: The lysine racemase gene (lyr) is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host strain like E. coli BL21(DE3)[1].

-

Cell Culture and Induction: The recombinant E. coli is cultured in LB medium containing the appropriate antibiotic at 37°C. When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, protein expression is induced with IPTG (isopropyl-β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The recombinant lysine racemase is eluted with a buffer containing a higher concentration of imidazole.

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band at the expected molecular weight (e.g., ~43 kDa)[3].

Lysine Racemase Activity Assay

This assay measures the conversion of L-Lysine to this compound[3].

-

Reaction Mixture: Prepare a reaction mixture (1 ml) containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

2 mM cobalt chloride (or other optimal divalent cation)

-

10 mM L-Lysine

-

An appropriate amount of purified lysine racemase

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.

-

Analysis: Analyze the production of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Crownpak CR(+)). The mobile phase can be 5% methanol and 95% aqueous HClO₄ (pH 1.5) with detection at 200 nm[3].

Two-Enzyme Cascade for Enantiopure this compound Production

This protocol describes the whole-cell biocatalysis for producing enantiopure this compound[1].

-

Racemization Step:

-

Resuspend recombinant E. coli cells expressing lysine racemase (e.g., BL21-LYR) in a reaction mixture (e.g., 20 mL) containing L-Lysine (e.g., 1710 mmol/L) and a suitable buffer (e.g., 200 mmol/L sodium phosphate buffer, pH 6.0) to a specific OD₆₀₀ (e.g., 5).

-

Incubate the reaction in a flask at 37°C with shaking. Monitor the formation of this compound and the depletion of L-Lysine over time (e.g., 1 hour).

-

-

Asymmetric Degradation Step:

-

To the reaction mixture from the previous step, add a crude enzyme extract or whole cells of E. coli expressing L-lysine decarboxylase.

-

Continue the incubation under optimal conditions for the decarboxylase (e.g., 0.5 hours).

-

-

Analysis:

-

Periodically take samples and terminate the enzymatic reactions.

-

Analyze the concentrations of L-Lysine, this compound, and cadaverine by HPLC to determine the yield and enantiomeric excess of this compound.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core enzymatic pathways and experimental workflows.

Caption: Enzymatic pathways for this compound production.

Caption: General experimental workflow for enzymatic this compound production.

Conclusion

The enzymatic conversion of L-Lysine to this compound presents a highly attractive alternative to chemical synthesis, offering superior stereoselectivity and milder, more environmentally friendly reaction conditions. Both direct racemization and the two-enzyme cascade system are powerful strategies, with the latter being particularly advantageous for producing high-purity this compound. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, aiming to accelerate the development and optimization of biocatalytic routes for the production of this important chiral molecule. Further research into novel, robust, and highly active lysine racemases will continue to enhance the efficiency and economic viability of these biotransformations.

References

D-Lysine: A Potential Biomarker in the Landscape of Specific Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of inborn errors of metabolism is continually evolving, with an increasing focus on identifying sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Among the vast array of metabolites, D-amino acids are emerging as intriguing candidates, challenging the long-held belief that only their L-counterparts are biologically relevant in mammals. This technical guide delves into the role of D-lysine as a potential biomarker for specific metabolic disorders, with a primary focus on pyridoxine-dependent epilepsy (PDE) arising from mutations in the ALDH7A1 gene (antiquitin deficiency). We will explore the metabolic pathways involving this compound, present available quantitative data, detail experimental protocols for its detection, and provide visual representations of key processes to aid in research and development efforts.

This compound Metabolism and its Association with Metabolic Disorders

Lysine, an essential amino acid, is catabolized in mammals through two primary pathways: the saccharopine pathway, which is predominant in peripheral tissues, and the pipecolate pathway, which is more active in the brain.[1] While the saccharopine pathway primarily metabolizes L-lysine, the pipecolate pathway has been shown to involve this compound.

In the brain, this compound can be converted to α-keto-ε-aminocaproate by D-amino acid oxidase (DAO). This intermediate then cyclizes to form Δ1-piperideine-2-carboxylate (P2C), a key step in the pipecolate pathway. In certain metabolic disorders, particularly pyridoxine-dependent epilepsy (PDE), a disruption in the lysine degradation pathway leads to the accumulation of upstream metabolites. PDE is an autosomal recessive disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase (antiquitin).[2][3] This enzymatic block leads to the accumulation of α-AASA and its cyclic form, piperideine-6-carboxylate (P6C), as well as pipecolic acid in bodily fluids.[2][3][4] Given the involvement of this compound in the pipecolate pathway, it is hypothesized that its levels may also be altered in PDE and other related metabolic disorders.

Below is a diagram illustrating the pipecolate pathway of lysine degradation, highlighting the potential involvement of this compound.

Quantitative Data on Lysine and Related Metabolites in Pyridoxine-Dependent Epilepsy

While the direct quantification of this compound in patients with pyridoxine-dependent epilepsy (PDE) is not extensively reported in the literature, studies have focused on the levels of total lysine and other key metabolites in the lysine degradation pathway. These metabolites serve as established biomarkers for the disease. Dietary restriction of lysine is a therapeutic strategy aimed at reducing the accumulation of these toxic intermediates.[2][3][4]

The following table summarizes the reported concentrations of lysine and related biomarkers in plasma and cerebrospinal fluid (CSF) of a patient with PDE.

| Analyte | Sample Type | Patient Value (μmol/L) | Age-Related Reference Range (μmol/L) | Citation |

| Lysine | Plasma | Normal | 45–144 | [5] |

| Lysine | CSF | 8.5 | 10.85–39.51 | [5] |

| Pipecolic Acid | Plasma | Normalized with therapy | 0.1–5.3 (0-1 month) | [5] |

| Pipecolic Acid | CSF | 1.83 (elevated) | 0.009–0.120 | [5] |

| α-AASA | Urine | Elevated | 0–2 (newborn, mmol/mol creatinine) | [5] |

| α-AASA | CSF | 1.6 (elevated) | 0.0–0.1 | [5] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices presents analytical challenges due to the need to separate it from its much more abundant L-isomer. This typically requires chiral chromatography or derivatization with a chiral reagent to form diastereomers that can be separated by conventional chromatography. Below is a representative protocol for the analysis of D-amino acids in human plasma using LC-MS/MS.

1. Sample Preparation

This phase involves the extraction of amino acids from the plasma matrix and removal of interfering substances like proteins.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

2. Chiral Derivatization

To distinguish between D- and L-lysine, a chiral derivatizing agent is used. (R)-1-Boc-2-piperidine carbonyl chloride is one such reagent.

-

Derivatization Reaction: To the 400 µL of supernatant, add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution.

-

Incubation: Stir the mixture at 1000 rpm for 2 hours at room temperature.

-

Reaction Quenching: Add 200 µL of trifluoroacetic acid (TFA) and incubate for 1 hour.

-

Drying and Reconstitution: Evaporate the sample to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a methanol/water (10:90, v/v) solution for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The derivatized amino acids are then separated and quantified using a liquid chromatography-tandem mass spectrometry system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.3% TFA (A) and methanol with 0.3% TFA (B) is employed.

-

Gradient Program: A typical gradient might be: 0–15 min, 5–9% B; 15–22 min, 15% B; 22–25 min, 5% B.

-

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for the derivatized D- and L-lysine would need to be determined.

The following diagram illustrates a general workflow for biomarker analysis using LC-MS/MS.

Conclusion and Future Perspectives

The role of this compound as a specific biomarker for metabolic disorders like pyridoxine-dependent epilepsy is an area of growing interest that warrants further investigation. While current diagnostic methods for PDE rely on the measurement of L-lysine metabolites such as α-AASA, P6C, and pipecolic acid, the exploration of this compound levels could provide additional insights into the pathophysiology of the disease, particularly concerning the cerebral pipecolate pathway.[2][3][4]